molecular formula C12H7F15O2 B1597779 2-(Perfluoro-5-methylhexyl)ethyl acrylate CAS No. 50836-65-2

2-(Perfluoro-5-methylhexyl)ethyl acrylate

Cat. No.: B1597779
CAS No.: 50836-65-2
M. Wt: 468.16 g/mol
InChI Key: UZNPGWWLKHTVQQ-UHFFFAOYSA-N
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Properties

IUPAC Name

[3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F15O2/c1-2-5(28)29-4-3-6(13,14)8(16,17)10(20,21)9(18,19)7(15,11(22,23)24)12(25,26)27/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNPGWWLKHTVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCC(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F15O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379899
Record name 3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50836-65-2
Record name 3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6,7,8,8,8-Dodecafluoro-7-(trifluoromethyl)octyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Perfluoro-5-methylhexyl)ethyl acrylate typically involves the reaction of perfluoroalkyl iodides with acrylic acid or its derivatives under controlled conditions . The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation and chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-(Perfluoro-5-methylhexyl)ethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(Perfluoro-5-methylhexyl)ethyl acrylate is unique due to its specific molecular structure that combines the properties of acrylate and perfluoroalkyl groups . This combination results in a compound with exceptional stability , hydrophobicity , and chemical resistance , making it highly valuable in various specialized applications .

Biological Activity

2-(Perfluoro-5-methylhexyl)ethyl acrylate is a fluorinated compound that belongs to the class of acrylates. Its unique chemical structure, characterized by a perfluorinated alkyl chain, imparts distinct properties that may influence its biological activity. This article explores the biological activity of this compound, focusing on its potential toxicity, antimicrobial properties, and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C13H19F13O2. The presence of the perfluorinated chain enhances hydrophobicity and stability, which can affect its interaction with biological membranes and proteins.

Antimicrobial Properties

Acrylates have been investigated for their antimicrobial properties. While direct studies on this compound are scarce, related compounds such as ethyl acrylate have demonstrated efficacy against various microbial strains. The mechanism often involves disruption of microbial cell membranes due to the hydrophobic nature of the acrylate moiety.

Case Study: Chronic Toxicity Evaluation

In a significant study evaluating the chronic toxicity of ethyl acrylate, researchers noted that prolonged exposure led to various adverse effects in laboratory animals. The findings indicated that similar compounds might exhibit comparable toxicity profiles due to shared chemical characteristics .

Study ParameterFindings
Species Male B6C3F1 Mice
Exposure Route Gavage
Key Findings Tumor development in multiple organs
Duration Long-term exposure

Research on Biological Interactions

Further investigations into the interactions of acrylates with biological systems have shown that they can bind to proteins and alter enzymatic activities. This interaction can lead to changes in cellular processes, potentially resulting in cytotoxicity or mutagenicity .

The biological activity of this compound may involve several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the perfluorinated chain can integrate into lipid bilayers, disrupting membrane integrity.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes critical for cellular function.
  • Reactive Metabolites : Metabolism may produce reactive intermediates that interact with cellular macromolecules leading to toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Perfluoro-5-methylhexyl)ethyl acrylate
Reactant of Route 2
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2-(Perfluoro-5-methylhexyl)ethyl acrylate

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